1-(5-Aminopyridin-2-yl)prop-2-yn-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N2O |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H6N2O/c1-2-8(11)7-4-3-6(9)5-10-7/h1,3-5H,9H2 |
InChI Key |
BUKFVZLQHCVJRA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=NC=C(C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Aminopyridin 2 Yl Prop 2 Yn 1 One and Its Precursors
Synthesis of the 5-Aminopyridin-2-yl Core
The 5-aminopyridin-2-yl core is a crucial building block for the target molecule. Its synthesis involves establishing the pyridine (B92270) ring with the desired substitution pattern, specifically an amino group at the C-5 position and a functional group at the C-2 position that allows for further elaboration.
A common and effective route to 2-substituted-5-aminopyridines begins with a commercially available pyridine derivative, which is then functionalized. A well-documented precursor is 2-chloro-5-nitropyridine (B43025). The synthesis of this intermediate can be achieved through several methods, including the nitration of 2-chloropyridine (B119429) or the chlorination of 2-hydroxy-5-nitropyridine (B147068). dissertationtopic.net
One established method involves the nitration of 2-aminopyridine (B139424) to yield 2-amino-5-nitropyridine, followed by diazotization and chlorination to replace the amino group with a chloro group, affording 2-chloro-5-nitropyridine. prepchem.comguidechem.com Another approach is the direct chlorination of 2-hydroxy-5-nitropyridine using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). chemicalbook.comgoogle.com
Once 2-chloro-5-nitropyridine is obtained, the nitro group at the C-5 position can be selectively reduced to an amino group to furnish the desired 5-amino-2-chloropyridine. This reduction can be accomplished using various reducing agents, with iron powder in acetic acid being a common and efficient method, often providing high yields. guidechem.com Electrochemical hydrogenation is another reported method for this transformation. chemicalbook.com
A summary of a typical synthetic route is presented in the table below:
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-Hydroxypyridine | H₂SO₄, HNO₃ | 2-Hydroxy-5-nitropyridine | - |
| 2 | 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅, 100-105 °C, 5h | 2-Chloro-5-nitropyridine | ~95 |
| 3 | 2-Chloro-5-nitropyridine | Fe, CH₃COOH, 40-50 °C, 2h | 5-Amino-2-chloropyridine | 96 |
The functionalization strategy for the pyridine ring is key to the successful synthesis of the target compound. The presence of a halogen, typically chlorine or bromine, at the C-2 position is a strategic choice as it serves as a versatile handle for subsequent carbon-carbon bond-forming reactions, such as the Sonogashira coupling. scirp.org The C-2 position of the pyridine ring is activated towards nucleophilic substitution, making the introduction of a halogen feasible.
The introduction of an amino group at the C-5 position is typically achieved through the reduction of a nitro group. The nitration of the pyridine ring is directed to the C-3 and C-5 positions, and the subsequent separation of isomers can provide the desired 5-nitro intermediate. The use of a nitro group as a precursor to the amino group is a well-established and reliable synthetic transformation.
Introduction of the Prop-2-yn-1-one Moiety
With the 5-aminopyridin-2-yl core in hand, the next stage is the introduction of the prop-2-yn-1-one moiety at the C-2 position. This can be achieved through various carbon-carbon bond formation methodologies.
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. In the context of synthesizing 1-(5-Aminopyridin-2-yl)prop-2-yn-1-one, a 2-halo-5-aminopyridine can be coupled with a suitable alkyne precursor of the prop-2-yn-1-one moiety.
An alternative approach involves the formation of an organometallic derivative of the pyridine ring at the C-2 position, followed by acylation. For instance, a 2-pyridylzinc reagent can be prepared and subsequently reacted with a suitable acylating agent like propynoyl chloride. organic-chemistry.orgmit.edunih.gov
A plausible synthetic sequence for the introduction of the prop-2-yn-1-one moiety is outlined below:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 5-Amino-2-chloropyridine | Trimethylsilylacetylene (B32187) (TMSA), Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-((Trimethylsilyl)ethynyl)-5-aminopyridine |
| 2 | 2-((Trimethylsilyl)ethynyl)-5-aminopyridine | K₂CO₃, MeOH or TBAF | 2-Ethynyl-5-aminopyridine |
| 3 | 2-Ethynyl-5-aminopyridine | Oxidation (e.g., MnO₂) or Acylation | This compound |
The choice of the alkyne precursor is critical for the successful introduction of the prop-2-yn-1-one moiety. A common strategy is to use a protected terminal alkyne, such as trimethylsilylacetylene (TMSA). nih.govresearchgate.net The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions. ccspublishing.org.cn After the Sonogashira coupling, the silyl (B83357) group can be readily removed under mild basic conditions to reveal the terminal alkyne.
Once the terminal alkyne, 2-ethynyl-5-aminopyridine, is formed, it can be converted to the desired ynone. This can be achieved through oxidation of the corresponding propargyl alcohol, which in turn can be synthesized from the terminal alkyne. Alternatively, direct acylation of the terminal alkyne could be explored, though this can be challenging. A more direct approach could involve the Sonogashira coupling with a protected propargyl aldehyde or ketone synthon, followed by deprotection.
Optimization of Reaction Conditions and Catalyst Systems for High Yield and Selectivity
The efficiency of the Sonogashira coupling reaction is highly dependent on the reaction conditions. The choice of catalyst, ligand, base, and solvent can significantly impact the yield and selectivity of the desired product. kaust.edu.sa
Catalyst System: Palladium catalysts are central to the Sonogashira reaction. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The choice of phosphine (B1218219) ligands can also influence the reaction outcome, with bulky and electron-rich ligands often improving catalytic activity. libretexts.org
Copper Co-catalyst: While traditional Sonogashira reactions employ a copper(I) salt (e.g., CuI) as a co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). nih.gov
Base and Solvent: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is typically used to neutralize the hydrogen halide formed during the reaction and to act as a solvent. The choice of solvent can also be critical, with polar aprotic solvents like DMF or THF often being employed.
The following table summarizes typical conditions for Sonogashira coupling reactions involving halopyridines:
| Parameter | Condition | Rationale/Effect |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Efficient for a wide range of substrates. |
| Copper Co-catalyst | CuI | Increases reaction rate but can lead to homocoupling. |
| Ligand | PPh₃, Xantphos | Stabilizes the palladium catalyst and influences reactivity. |
| Base | Et₃N, DIPA, Cs₂CO₃ | Neutralizes HX byproduct and facilitates catalyst regeneration. |
| Solvent | DMF, THF, Acetonitrile | Solubilizes reactants and influences reaction kinetics. |
| Temperature | Room Temperature to 100 °C | Depends on the reactivity of the halide and alkyne. |
Optimization studies for the Sonogashira coupling of 2-amino-3-bromopyridines have shown that a catalyst system of Pd(CF₃COO)₂ with PPh₃ as a ligand, CuI as an additive, and Et₃N as a base in DMF at 100°C can provide excellent yields. scirp.orgresearchgate.net Similar conditions could be adapted for the coupling of 5-amino-2-chloropyridine.
Green Chemistry Principles and Sustainable Synthetic Pathways
The synthesis of this compound and its precursors can be designed and optimized to align with the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and the development of one-pot or multi-component reactions to minimize waste and improve atom economy.
Microwave-assisted synthesis has emerged as a significant green chemistry tool in the synthesis of nitrogen-containing heterocycles, including pyridine derivatives. unibo.it Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for reactions to be conducted in more environmentally benign solvents or even under solvent-free conditions. digitellinc.comnih.govscientific.net For instance, the Sonogashira coupling reaction, a key potential step in the synthesis of the target molecule, has been shown to be highly efficient under microwave heating. organic-chemistry.orgmdpi.comresearchgate.netresearchgate.netcapes.gov.br This approach not only accelerates the reaction but can also lead to cleaner reaction profiles with fewer byproducts.
The choice of solvent is another critical aspect of a sustainable synthetic pathway. Traditional palladium-catalyzed cross-coupling reactions often employ toxic, high-boiling point aprotic solvents. Research into greener alternatives has identified more sustainable options, including water, ethanol (B145695), and bio-based solvents like N-hydroxyethylpyrrolidone (HEP). digitellinc.com The use of aqueous media for Sonogashira and other cross-coupling reactions is particularly attractive from a green chemistry perspective. rsc.org
Furthermore, the selection of catalysts and reagents plays a crucial role. The use of highly efficient and recyclable catalysts can minimize waste. While palladium is a highly effective catalyst, its cost and toxicity are concerns. Research into minimizing catalyst loading and developing effective recycling protocols is an active area of green chemistry. unibo.it The replacement of hazardous reagents with safer alternatives is another key principle. For example, exploring alternatives to traditional halogenating agents for the synthesis of halopyridine precursors can contribute to a more sustainable process.
By integrating these green chemistry principles, the synthesis of this compound can be designed to be not only efficient in terms of chemical yield but also environmentally responsible.
Interactive Data Table: Comparison of Synthetic Strategies
| Synthetic Step | Conventional Method | Green Alternative | Key Advantages of Green Alternative |
| Synthesis of Aminopyridine Precursor | Multi-step synthesis with isolation of intermediates. | One-pot multi-component reaction. nih.govresearchgate.netresearchgate.net | Reduced waste, solvent, and energy consumption; improved atom economy. |
| Sonogashira Coupling | Conventional heating in toxic organic solvents. | Microwave-assisted synthesis in green solvents (e.g., water, ethanol). organic-chemistry.orgmdpi.comresearchgate.netresearchgate.netcapes.gov.br | Drastically reduced reaction times; lower energy usage; use of safer solvents. |
| Solvent Choice | N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP). | Water, ethanol, bio-based solvents (e.g., HEP). digitellinc.comrsc.org | Reduced toxicity and environmental impact; easier product separation and purification. |
| Energy Input | Prolonged heating with conventional methods. | Microwave irradiation. unibo.itdigitellinc.comnih.govscientific.net | Faster heating and shorter reaction times, leading to energy savings. |
Chemical Reactivity and Transformational Pathways of 1 5 Aminopyridin 2 Yl Prop 2 Yn 1 One
Reactions of the Terminal Alkyne Functionality
The terminal alkyne group is a versatile functional handle, amenable to a variety of addition and coupling reactions. Its reactivity allows for the construction of more complex molecular architectures, including heterocycles and extended π-systems.
Metal-Catalyzed Alkyne Additions (e.g., Hydration, Hydroamination, Hydrohalogenation)
The carbon-carbon triple bond of 1-(5-Aminopyridin-2-yl)prop-2-yn-1-one can undergo addition reactions, typically catalyzed by transition metals, to yield a range of functionalized products.
Hydration : In the presence of catalysts such as mercury(II), gold, or platinum salts, the alkyne can undergo hydration. rsc.orgresearchgate.net This reaction follows Markovnikov's rule, where the addition of water across the triple bond results in the formation of an enol intermediate, which rapidly tautomerizes to the more stable ketone. For this specific molecule, hydration would yield 1-(5-aminopyridin-2-yl)propane-1,3-dione.
Hydroamination : The addition of an N-H bond from an amine across the alkyne is a powerful method for synthesizing enamines and imines. This transformation is often catalyzed by gold, ruthenium, or other transition metals. Intramolecular hydroamination is also a possibility if a suitable amino group is present elsewhere in the molecule.
Hydrohalogenation : The addition of hydrogen halides (e.g., HCl, HBr) to the alkyne proceeds via an electrophilic addition mechanism. wikipedia.orgmasterorganicchemistry.com The reaction follows Markovnikov's rule, with the halide adding to the carbon atom adjacent to the carbonyl group due to the formation of the more stable vinyl cation intermediate. masterorganicchemistry.comyoutube.com Depending on the stoichiometry, either the monohalogenated vinyl ketone or the dihalogenated ketone can be formed. wikipedia.orgkhanacademy.org
Table 1: Representative Metal-Catalyzed Alkyne Additions This table presents expected products based on established reactivity patterns for terminal alkynes.
| Reaction Type | Reagent/Catalyst | Expected Product |
|---|---|---|
| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(5-Aminopyridin-2-yl)propane-1,3-dione |
| Hydroamination | R-NH₂, Au or Ru catalyst | (Z)-1-(5-Aminopyridin-2-yl)-3-(alkylamino)prop-2-en-1-one |
| Hydrohalogenation | HCl (1 equivalent) | 1-(5-Aminopyridin-2-yl)-3-chloroprop-2-en-1-one |
| Hydrohalogenation | HBr (2 equivalents) | 3,3-Dibromo-1-(5-aminopyridin-2-yl)propan-1-one |
Click Chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) for Triazole Formation
The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is known for its reliability, mild conditions, and broad functional group tolerance. nih.gov The process involves the in-situ formation of a copper(I) acetylide, which then undergoes cycloaddition with an organic azide (B81097). acs.org This methodology allows for the covalent linking of the aminopyridine core to a wide array of molecules, provided they possess an azide group. A highly efficient CuAAC method using copper(I) acetate (B1210297) as a catalyst for the reaction of 2-azidopyridines has been developed, highlighting the applicability of this chemistry to pyridine-containing scaffolds. rsc.orgresearchgate.net
Table 2: Examples of CuAAC Reactions for Triazole Formation This table shows potential products from the reaction of this compound with various azides.
| Azide Reactant | Product | Typical Conditions |
|---|---|---|
| Benzyl Azide | 1-(5-Aminopyridin-2-yl)-3-((1-benzyl-1H-1,2,3-triazol-4-yl)carbonyl)pyridine | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O |
| Phenyl Azide | 1-(5-Aminopyridin-2-yl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl)pyridine | CuI, DIPEA, THF |
| 1-Azido-4-methylbenzene | 1-(5-Aminopyridin-2-yl)-3-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)carbonyl)pyridine | CuSO₄·5H₂O, Sodium Ascorbate, DMF |
Sonogashira-type Cross-Coupling for Extended Conjugated Systems
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a powerful tool for creating extended conjugated systems and is typically catalyzed by a combination of a palladium complex and a copper(I) salt. wikipedia.org For this compound, this reaction allows for the direct attachment of various aryl or vinyl substituents to the alkyne terminus. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. Optimized conditions for the Sonogashira coupling of similar 2-amino-3-bromopyridines with terminal alkynes have been established, using Pd(CF₃COO)₂ as a catalyst, PPh₃ as a ligand, and CuI as an additive in the presence of an amine base. scirp.orgscirp.org
Table 3: Sonogashira Cross-Coupling Examples This table illustrates the formation of extended conjugated systems from this compound.
| Aryl/Vinyl Halide | Product | Typical Catalytic System |
|---|---|---|
| Iodobenzene | 1-(5-Aminopyridin-2-yl)-3-phenylprop-2-yn-1-one | Pd(PPh₃)₄, CuI, Et₃N, THF |
| 4-Bromotoluene | 1-(5-Aminopyridin-2-yl)-3-(p-tolyl)prop-2-yn-1-one | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF |
| 3-Iodopyridine | 1-(5-Aminopyridin-2-yl)-3-(pyridin-3-yl)prop-2-yn-1-one | Pd(OAc)₂, PPh₃, CuI, Et₃N, DMF |
Reactions of the Ketone Carbonyl Group
The ketone carbonyl group is a classic electrophilic center, readily undergoing nucleophilic addition and condensation reactions. masterorganicchemistry.comslideshare.net These transformations are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Addition Reactions
The polarized carbon-oxygen double bond of the ketone is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comwikipedia.org This 1,2-nucleophilic addition results in the formation of a tetrahedral intermediate, which upon protonation yields an alcohol product. libretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com
Organometallic Reagents : Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are potent carbon nucleophiles that add to the ketone to form tertiary alcohols after an acidic workup.
Hydride Reagents : Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol.
Cyanide : The addition of hydrogen cyanide (or a cyanide salt like KCN with an acid) forms a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. libretexts.org
Table 4: Nucleophilic Addition to the Ketone Carbonyl This table outlines common nucleophilic addition reactions and their products.
| Nucleophile/Reagent | Intermediate | Final Product |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr), then H₃O⁺ | Magnesium Alkoxide | 2-(5-Aminopyridin-2-yl)but-3-yn-2-ol |
| Sodium Borohydride (NaBH₄), then H₃O⁺ | Alkoxide | 1-(5-Aminopyridin-2-yl)prop-2-yn-1-ol |
| Potassium Cyanide (KCN), HCl | Alkoxide | 2-(5-Aminopyridin-2-yl)-2-hydroxybut-3-ynenitrile |
Condensation Reactions
Condensation reactions involve an initial nucleophilic addition to the carbonyl group followed by the elimination of a water molecule. These reactions are common with nitrogen-based nucleophiles and are often acid-catalyzed. Studies on the condensation of 2-acylpyridines with various amines and aldehydes have shown this to be a robust method for forming new C=N and C=C bonds. rsc.orgresearchgate.netrsc.org
Primary Amines (R-NH₂) : React with the ketone to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond.
Secondary Amines (R₂NH) : The reaction with secondary amines leads to the formation of enamines, which are characterized by an amino group attached to a carbon-carbon double bond.
Hydroxylamine (B1172632) and Hydrazines : These ammonia (B1221849) derivatives react to form oximes and hydrazones, respectively. 2,4-Dinitrophenylhydrazine is a classic reagent used to form brightly colored 2,4-dinitrophenylhydrazone derivatives, which can serve as a qualitative test for aldehydes and ketones.
Table 5: Condensation Reactions of the Ketone Carbonyl This table provides examples of condensation products with various nitrogen nucleophiles.
| Reagent | Product Type | Product Name |
|---|---|---|
| Aniline (C₆H₅NH₂) | Imine | N-(1-(5-Aminopyridin-2-yl)prop-2-yn-1-ylidene)aniline |
| Pyrrolidine | Enamine | 2-(1-(Pyrrolidin-1-yl)prop-1-en-2-yl)-5-aminopyridine |
| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |
| Hydrazine (H₂NNH₂) | Hydrazone | This compound hydrazone |
Reductive Transformations
The prop-2-yn-1-one moiety of this compound offers two primary sites for reduction: the carbonyl group and the carbon-carbon triple bond. The selectivity of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
Selective Reduction of the Carbonyl Group:
The carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(5-aminopyridin-2-yl)prop-2-yn-1-ol. This transformation is typically achieved using mild hydride reagents such as sodium borohydride (NaBH₄). The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The chemoselectivity of NaBH₄ for carbonyls over alkynes is well-established, making it an ideal reagent for this purpose.
Catalytic Hydrogenation:
Catalytic hydrogenation offers a route to more extensively reduced products. The outcome of the hydrogenation is contingent on the catalyst, solvent, and reaction conditions.
Partial Hydrogenation: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), can facilitate the selective reduction of the alkyne to a (Z)-alkene, affording (Z)-1-(5-aminopyridin-2-yl)prop-2-en-1-one.
Complete Hydrogenation: Employing a more active catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere will typically lead to the complete saturation of both the alkyne and the ketone, resulting in 1-(5-aminopyridin-2-yl)propan-1-ol. In some cases, depending on the reaction conditions, the pyridine (B92270) ring may also be susceptible to reduction.
| Reagent/Catalyst | Target Functional Group | Product |
| Sodium Borohydride (NaBH₄) | Ketone | 1-(5-Aminopyridin-2-yl)prop-2-yn-1-ol |
| Lindlar's Catalyst/H₂ | Alkyne | (Z)-1-(5-Aminopyridin-2-yl)prop-2-en-1-one |
| Palladium on Carbon (Pd/C)/H₂ | Ketone and Alkyne | 1-(5-Aminopyridin-2-yl)propan-1-ol |
Reactivity of the 5-Amino Group on the Pyridine Ring
The 5-amino group on the pyridine ring is a key site for a variety of functionalization reactions, including amidation, acylation, alkylation, arylation, and diazotization. These transformations are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Amidation and Acylation Reactions
The primary amino group of this compound can readily undergo acylation with various acylating agents to form the corresponding amides. Common reagents for this transformation include acyl chlorides and acid anhydrides, often in the presence of a base such as pyridine or triethylamine (B128534) to neutralize the acid byproduct. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(6-(prop-2-ynoyl)pyridin-3-yl)acetamide. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran.
| Acylating Agent | Product |
| Acetyl Chloride | N-(6-(prop-2-ynoyl)pyridin-3-yl)acetamide |
| Acetic Anhydride | N-(6-(prop-2-ynoyl)pyridin-3-yl)acetamide |
| Benzoyl Chloride | N-(6-(prop-2-ynoyl)pyridin-3-yl)benzamide |
Alkylation and Arylation Reactions
The nucleophilic nature of the 5-amino group allows for its alkylation and arylation.
N-Alkylation: Direct alkylation can be achieved using alkyl halides. However, overalkylation to form the tertiary amine is a common side reaction. Reductive amination provides a more controlled method for mono-alkylation. This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
N-Arylation: The introduction of an aryl group onto the amino nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which employs a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming C-N bonds between the aminopyridine and an aryl halide or triflate. Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can also be utilized for this purpose.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl Halide | N-Alkyl-6-(prop-2-ynoyl)pyridin-3-amine |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-Alkyl-6-(prop-2-ynoyl)pyridin-3-amine |
| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Ligand, Base | N-Aryl-6-(prop-2-ynoyl)pyridin-3-amine |
| Ullmann Condensation | Aryl Halide, Cu Catalyst, Base | N-Aryl-6-(prop-2-ynoyl)pyridin-3-amine |
Diazotization and Subsequent Transformations
The 5-amino group can be converted to a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting pyridine-5-diazonium salt is a versatile intermediate that can undergo a variety of transformations.
Sandmeyer Reaction: The diazonium group can be replaced by a range of nucleophiles in the presence of a copper(I) salt catalyst. This includes the introduction of halides (Cl, Br) and cyano groups, yielding the corresponding 5-halo- or 5-cyanopyridine derivatives.
Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically isolated as its tetrafluoroborate (B81430) salt and then thermally decomposed.
Other Transformations: The diazonium group can also be replaced by a hydroxyl group upon heating in an aqueous acidic solution, or by a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂).
| Reaction Name | Reagents | Product Functional Group |
| Sandmeyer Reaction | CuCl/HCl | 5-Chloro |
| Sandmeyer Reaction | CuBr/HBr | 5-Bromo |
| Sandmeyer Reaction | CuCN/KCN | 5-Cyano |
| Schiemann Reaction | HBF₄, then heat | 5-Fluoro |
| Hydrolysis | H₃O⁺, heat | 5-Hydroxy |
| Reduction | H₃PO₂ | 5-Hydrogen |
Intramolecular Cyclization Reactions and Annulation Strategies
The strategic placement of the amino group, the pyridine nitrogen, and the alkyne-ketone moiety in this compound provides opportunities for intramolecular cyclization reactions to construct fused polycyclic systems.
Pyridine Nitrogen and Alkyne-Ketone Interaction for Fused Polycyclic Systems
While direct intramolecular cyclization involving the pyridine nitrogen and the alkyne-ketone system of the parent molecule is not commonly reported, derivatization of the 5-amino group can facilitate such transformations. For instance, acylation or alkylation of the amino group can introduce a side chain that can participate in a subsequent intramolecular reaction with the ynone functionality.
A plausible strategy involves the initial N-alkylation of the 5-amino group with a suitable electrophile containing a nucleophilic center. This newly introduced nucleophile could then undergo an intramolecular Michael addition to the α,β-unsaturated ketone system of the ynone, leading to the formation of a new heterocyclic ring fused to the pyridine core.
Furthermore, the ynone moiety itself can be a precursor for various fused heterocycles. For example, reaction with hydrazines can lead to the formation of pyrazoles fused to the pyridine ring. Similarly, reaction with hydroxylamine could yield isoxazole-fused systems.
Another potential pathway involves the transformation of the ynone into a different reactive intermediate that can then engage with the pyridine nitrogen. For example, under certain conditions, the alkyne could be isomerized to an allene, which could then participate in a pericyclic reaction with the pyridine ring.
The synthesis of furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines often involves the cyclization of appropriately substituted 2-alkynylpyridines. In the context of this compound, the 5-amino group serves as a handle for introducing functionalities that can drive the cyclization. For instance, diazotization followed by substitution with a hydroxyl group would provide a precursor for a furo[2,3-b]pyridine (B1315467) synthesis via an intramolecular cyclization onto the alkyne.
| Starting Material Derivative | Reaction Type | Fused System |
| N-Alkylated with nucleophilic side chain | Intramolecular Michael Addition | Fused Nitrogen Heterocycle |
| Parent Compound + Hydrazine | Condensation/Cyclization | Pyrazolo[3,4-b]pyridine |
| 5-Hydroxy derivative | Intramolecular Cyclization | Furo[2,3-b]pyridine |
Amino Group and Alkyne/Ketone Reactivity for Novel Heterocycles
The dual functionality of this compound makes it a versatile precursor for the construction of fused heterocyclic compounds. The primary amino group at the 5-position of the pyridine ring acts as a potent nucleophile, while the ynone fragment (alkyne conjugated to a ketone) possesses two electrophilic centers: the carbonyl carbon and the β-alkyne carbon. This arrangement allows for a range of cyclization reactions.
One of the fundamental transformations involves the nucleophilic addition of the amino group to the electrophilic ynone system. This can occur via two principal intramolecular pathways:
Aza-Michael Addition: The amino group can attack the β-carbon of the alkyne in a conjugate addition fashion. This initial step forms an enaminone intermediate. Subsequent cyclization of this intermediate, potentially involving the pyridine nitrogen or an adjacent carbon, can lead to the formation of various fused bicyclic or polycyclic systems. While direct literature on this compound is scarce, the reaction of ynones with amine nucleophiles to form enaminones, which can then cyclize, is a well-established route to heterocycles. numberanalytics.com
Attack at the Carbonyl: The amino group could directly attack the electrophilic carbonyl carbon. This would lead to a hemiaminal-type intermediate, which could then undergo further reactions, such as dehydration and subsequent cyclization involving the alkyne, to form different heterocyclic cores.
Intermolecular reactions are also highly plausible. For instance, in the presence of other reagents, the aminopyridine moiety can act as a binucleophile to construct pyrazole-fused or pyridine-fused heterocycles. researchgate.netnih.gov The ynone part, in turn, is a known building block for heterocycles like pyridines, quinolines, furans, and pyrroles through its reactions with various nucleophiles. numberanalytics.comresearchgate.net For example, a molybdenum-catalyzed reaction between ynones and allylic amines has been shown to produce multi-substituted anilines through a cascade of aza-Michael addition, cyclization, and aromatization steps. nih.gov This highlights the potential for the ynone moiety of the title compound to react with external amines to build complex structures.
The following table summarizes plausible heterocyclic products from the reaction of a generic aminopyridine ynone analogue, based on established reactivity patterns.
| Reactant(s) | Reaction Type | Plausible Heterocyclic Product | Reference Moiety |
| Aminopyridine Ynone | Intramolecular Aza-Michael Addition/Cyclization | Fused Dihydropyridone | Enaminone numberanalytics.com |
| Aminopyridine Ynone | Intramolecular Attack on Carbonyl/Cyclization | Fused Pyrrolopyridine | Pyrrolidine researchgate.net |
| Aminopyridine Ynone + Allylic Amine | Intermolecular Aza-Michael/Cascade | Substituted Anilines | Aniline nih.gov |
Catalyst-Dependent Cycloadditions (e.g., Silver-catalyzed processes)
The alkyne functionality within the ynone system is a prime substrate for catalyst-dependent cycloaddition and cycloisomerization reactions. Silver catalysts, in particular, are well-regarded for their superior π-Lewis acidity and "alkynophilicity," which allows them to effectively activate carbon-carbon triple bonds towards nucleophilic attack and cycloaddition. acs.orgrsc.org
In the context of this compound, a silver(I) catalyst could coordinate to the alkyne, significantly increasing the electrophilicity of the triple bond. This activation would facilitate several potential transformational pathways:
Intramolecular Cyclization: Silver-catalyzed activation of the alkyne can dramatically promote intramolecular attack by the pendant amino group. This type of silver(I)-catalyzed intramolecular cyclization is a known strategy for forming nitrogen-containing heterocycles. rsc.org For the title compound, this could lead to a highly efficient synthesis of a fused pyrrolopyridine or dihydropyridine derivative under mild conditions.
[3+2] Cycloaddition Reactions: The silver-activated alkyne can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. For example, silver-mediated reactions between terminal alkynes and isocyanides have been shown to generate pyrroles. researchgate.net Similarly, silver catalysts can promote the 1,3-dipolar cycloaddition of azomethine ylides to activated olefins to form fluorinated pyrrolidines. researchgate.net This suggests that this compound could participate in such cycloadditions to append complex five-membered rings to the core structure.
Cascade Reactions: Silver catalysis can initiate cascade reactions. For instance, a silver-catalyzed cascade involving the cyclization of N-aryl-4-pentenamides followed by functionalization with quinone has been reported. nih.gov While the substrate is different, it demonstrates the potential of silver to trigger a sequence of bond-forming events. A similar cascade could be envisioned for this compound, where initial cyclization is followed by a subsequent intermolecular reaction.
The table below outlines representative silver-catalyzed reactions on alkyne-containing substrates, illustrating the potential transformations applicable to this compound.
| Substrate Type | Catalyst System | Reaction Type | Product | Reference |
| N-(2-(alk-1-yn-1-yl))-1H-tetrazoles | Ag(I) acetate | Intramolecular Cyclization | N-cyano-2-substituted indoles | rsc.org |
| Conjugated Ynones + CO₂ | Silver catalyst | Carboxylation / 5-exo-dig Cyclization | Tetronic Acids | acs.org |
| Isocyanides + Terminal Alkynes | Silver catalyst | [3+2] Cycloaddition | Pyrroles | researchgate.net |
| N-aryl-4-pentenamides + Quinone | Ag₂O / K₂S₂O₈ | Radical-initiated Cascade Cyclization | γ-lactam-substituted quinones | nih.gov |
These examples underscore the synthetic potential unlocked by catalyst-dependent pathways, particularly those involving silver, to transform the relatively simple scaffold of this compound into a diverse array of complex, fused heterocyclic systems.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 5 Aminopyridin 2 Yl Prop 2 Yn 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment
No published ¹H, ¹³C, or 2D NMR spectroscopic data specifically for 1-(5-Aminopyridin-2-yl)prop-2-yn-1-one could be found in the reviewed literature. A complete structural assignment based on experimental NMR findings is therefore not possible at this time.
Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis
Specific experimental Infrared (IR) spectroscopy data for this compound, which would detail the characteristic vibrational frequencies of its functional groups, is not available in the public scientific literature.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation
There is no available High-Resolution Mass Spectrometry (HRMS) data for this compound in the searched literature. Consequently, its exact mass and specific fragmentation pathways have not been documented.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Experimental Ultraviolet-Visible (UV-Vis) spectroscopic data, which would provide insight into the electronic transitions and conjugation system of this compound, has not been reported in the available sources.
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
A crystallographic study of this compound has not been published. As a result, no data is available regarding its definitive solid-state structure, bond lengths, bond angles, or conformational analysis.
Theoretical and Computational Chemistry Investigations of 1 5 Aminopyridin 2 Yl Prop 2 Yn 1 One
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Localization)
A molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap, has not been reported for 1-(5-Aminopyridin-2-yl)prop-2-yn-1-one. The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
Calculated Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)
There are no available calculated spectroscopic parameters for this compound. Computational methods can predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (vibrational) frequencies, and ultraviolet-visible (UV-Vis) absorption maxima, which are invaluable for the structural elucidation and characterization of new compounds.
Reaction Mechanism Prediction and Transition State Analysis
Information regarding the prediction of reaction mechanisms or the analysis of transition states involving this compound is not available. Computational chemistry plays a vital role in mapping reaction pathways and identifying the high-energy transition states that govern the kinetics of a chemical transformation.
Molecular Modeling for Structural Insights
While molecular modeling is a powerful tool for understanding the structure and potential interactions of molecules, no specific molecular modeling studies for this compound were identified. Such studies could provide insights into its conformational preferences and potential binding modes with biological targets.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (focused on chemical features)
No Quantitative Structure-Activity Relationship (QSAR) or pharmacophore modeling studies have been published for this compound. QSAR models are used to correlate the chemical structure of compounds with their biological activity, while pharmacophore modeling helps to identify the essential structural features required for a molecule to interact with a specific biological target.
Design and Synthesis of Derivatives and Analogues Based on the 1 5 Aminopyridin 2 Yl Prop 2 Yn 1 One Scaffold
Systematic Structural Modifications of the Pyridine (B92270) Core
Modifications to the central pyridine ring are crucial for modulating the electronic properties, solubility, metabolic stability, and hydrogen bonding capabilities of the molecule. mdpi.com These changes can be systematically explored through several key strategies, including substitution on the ring, modification of the 5-amino group, and bioisosteric replacement of the entire pyridine core.
The reactivity of the aminopyridine ring is highly dependent on the position of the amino group. researchgate.net The 5-amino group in the target scaffold influences the electron density of the ring, affecting its susceptibility to electrophilic or nucleophilic substitution. Structure-activity relationship (SAR) studies on pyridine derivatives have shown that the introduction of substituents such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), or halogen atoms can significantly impact antiproliferative activity. nih.gov For instance, increasing the number of electron-donating methoxy groups has been linked to enhanced activity, whereas bulky groups or halogens can sometimes lead to lower activity. nih.gov
Bioisosteric Replacement: A more profound modification involves the bioisosteric replacement of the pyridine ring itself to improve properties while retaining biological function. ipinnovative.com Bioisosterism is a key strategy in drug design for optimizing lead compounds. mdpi.com Common replacements for a pyridine ring include other aromatic systems or even non-aromatic scaffolds that mimic the geometry and electronic features of the original ring. chemrxiv.org For example, a pyridine ring can be replaced by a benzonitrile, as the nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net Other potential bioisosteres include 2-difluoromethylpyridine or saturated bicyclic systems like 3-azabicyclo[3.1.1]heptane, which can dramatically improve physicochemical properties such as solubility and metabolic stability. chemrxiv.orgrsc.org
| Modification Strategy | Example Substituent/Replacement | Potential Impact on Properties | Reference |
|---|---|---|---|
| Ring Substitution | -OCH3, -OH, -Cl, -F | Alters electronic density, lipophilicity, and biological activity. | nih.gov |
| 5-Amino Group Derivatization | Acylation, Alkylation | Modifies hydrogen bonding capacity and steric profile. | researchgate.net |
| Bioisosteric Replacement | Benzonitrile | Mimics hydrogen-bond accepting ability, may improve binding. | researchgate.net |
| 2-Difluoromethylpyridine | Enhances metabolic stability and modulates electronics. | rsc.org | |
| 3-Azabicyclo[3.1.1]heptane | Increases solubility and metabolic stability by introducing a saturated core. | chemrxiv.org |
Variations and Substituent Effects on the Prop-2-yn-1-one Side Chain
The prop-2-yn-1-one moiety is a key functional group, acting as both a Michael acceptor and a precursor for various chemical transformations. Variations in this side chain, particularly at the terminal alkyne position, can significantly influence reactivity and interaction with biological targets.
The most common and versatile method for synthesizing ynones is the Sonogashira coupling reaction. wikipedia.org This palladium- and copper-cocatalyzed cross-coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A carbonylative Sonogashira coupling, which incorporates a molecule of carbon monoxide (CO), can be used to couple an aryl halide directly with a terminal alkyne to form the aryl alkynone structure. nih.govresearchgate.netacs.org This methodology is tolerant of a wide range of functional groups, enabling the synthesis of a diverse array of derivatives where the terminal hydrogen of the alkyne is replaced with various substituents (R).
R-C≡C-C(=O)-Pyridine
The nature of the 'R' group can have profound effects on the molecule:
Electronic Effects : Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on an aryl 'R' group can modulate the electrophilicity of the ynone system. EWGs can enhance its reactivity as a Michael acceptor, while EDGs can decrease it. lumenlearning.comnih.gov
Steric Effects : Bulky 'R' groups can introduce steric hindrance, which may influence the molecule's ability to fit into a binding pocket or undergo further reactions.
Pharmacokinetic Properties : The 'R' group can be modified to include polar or ionizable functionalities to improve solubility, or lipophilic groups to enhance membrane permeability.
| Substituent (R) Type | Example 'R' Group | Synthetic Method | Potential Influence | Reference |
|---|---|---|---|---|
| Hydrogen | -H | Coupling with ethynyltrimethylsilane followed by deprotection | Provides a terminal alkyne for further functionalization (e.g., "click" chemistry). | wikipedia.org |
| Alkyl | -CH3, -CH2CH3 | Carbonylative Sonogashira Coupling | Increases lipophilicity. | nih.govacs.org |
| Aryl | -C6H5, -C6H4-F | Modulates electronic properties and allows for π-stacking interactions. | nih.gov | |
| Silyl (B83357) | -Si(CH3)3 | Acts as a protecting group or a stable surrogate for a terminal alkyne. | wikipedia.org |
Synthesis of Fused Heterocyclic Derivatives via Intramolecular Cyclization
The inherent reactivity of the 5-amino and 2-propynone functionalities within the same molecule provides a powerful platform for the synthesis of complex, fused heterocyclic systems via intramolecular cyclization. These reactions can lead to the formation of novel polycyclic scaffolds with distinct pharmacological profiles.
One common strategy involves the nucleophilic attack of the 5-amino group onto the electrophilic ynone system. Depending on the reaction conditions and the specific substituents, this can initiate a cascade of reactions leading to various fused pyridines. For example, analogues such as 5-aminopyrazoles are known to react with β-ketonitriles or enaminones to generate fused pyrazolo[3,4-b]pyridines. nih.gov By analogy, the 1-(5-aminopyridin-2-yl)prop-2-yn-1-one scaffold could undergo similar transformations. The initial Michael addition of the amino group to the alkyne could be followed by cyclization and aromatization to yield pyrido-fused systems.
Ynones are well-established precursors for a variety of cyclization reactions, including radical-mediated and metal-catalyzed pathways. rsc.orgacs.org For instance, visible-light-promoted nickel catalysis can induce cyclization of ynones to form indolyl phenyl diketones. acs.org Applying similar principles, intramolecular cyclization could be triggered between the ynone and a suitably positioned group on the pyridine ring or a substituent on the 5-amino group, leading to advanced, rigid structures. mdpi.com
| Reacting Moieties | Proposed Reaction Type | Resulting Fused System (Example) | Reference for Analogy |
|---|---|---|---|
| 5-Amino group and propynone side chain | Michael Addition followed by Cyclization/Condensation | Pyrido[1,2-a]pyrimidine or Dihydronaphthyridine derivatives | nih.gov |
| Propynone side chain and an external reagent | Three-component reaction | Substituted Pyrazolo[3,4-b]pyridines | nih.gov |
| Ynone and a tethered functional group | Metal-catalyzed C-H activation/spirocyclization | Spiro-fused pyridines | acs.org |
Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration
To efficiently explore the structure-activity relationships around the this compound scaffold, combinatorial and parallel synthesis techniques are invaluable. acs.org These approaches allow for the rapid generation of large libraries of related compounds by systematically varying the different building blocks. capes.gov.br
The synthesis of pyridine-based libraries is well-established. The Kröhnke pyridine synthesis, for example, is ideal for combinatorial applications as it allows for three points of diversity to be independently and readily varied, often using solid-phase strategies for ease of purification. acs.orgresearchgate.net High-throughput parallel synthesis methods have also been developed for producing libraries of functionalized pyridines, such as trifluoromethylpyridines. acs.org
For the target scaffold, a library could be constructed by combining a set of diverse 5-amino-2-halopyridines with a collection of different terminal alkynes via a parallel Sonogashira coupling protocol. mdpi.com This two-dimensional matrix approach would generate a library of compounds with variations in both the pyridine core (R¹) and the alkyne side chain (R²).
Library Synthesis Strategy:
Scaffold Preparation : Synthesize a set of substituted 5-amino-2-halopyridines (Diversity point 1: R¹).
Building Block Collection : Obtain a diverse set of terminal alkynes (Diversity point 2: R²).
Parallel Reaction : Perform parallel Sonogashira couplings in a multi-well plate format, reacting each pyridine scaffold with each alkyne building block.
Purification and Analysis : Employ high-throughput purification techniques (e.g., automated chromatography) and analysis (e.g., LC-MS) to isolate and characterize the library members.
Strategic Applications As a Building Block in Complex Chemical Synthesis
Enabling Access to Diverse Polycyclic and Fused Heterocyclic Systems
The structure of 1-(5-Aminopyridin-2-yl)prop-2-yn-1-one is well-suited for the construction of polycyclic and fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. The ynone functionality can participate in a variety of cyclization reactions, acting as a key component in the formation of new rings.
The presence of the aminopyridine ring allows for intramolecular reactions where the amino group or the pyridine (B92270) nitrogen can act as a nucleophile, leading to the formation of fused ring systems. Additionally, the alkyne and ketone components of the ynone group can undergo cycloaddition reactions with various dienophiles and dipoles, paving the way for the synthesis of a wide array of carbocyclic and heterocyclic structures. These reactions are often characterized by high efficiency and stereoselectivity, providing access to complex molecular frameworks from a relatively simple starting material. nih.govresearchgate.netrsc.orgnih.gov
| Reaction Type | Reactant | Resulting Heterocyclic System |
| Intramolecular Cyclization | Acid or Base Catalyst | Fused Pyridopyrimidines |
| [4+2] Cycloaddition (Diels-Alder) | Dienes (e.g., 1,3-butadiene) | Substituted Quinolines |
| [3+2] Cycloaddition | Azides, Nitrones | Triazole- or Isoxazole-fused Pyridines |
| Aza-Michael Addition/Cyclization | Binucleophiles (e.g., hydrazines) | Pyrazolopyridines |
Precursor for Carbon-Rich Materials and Conjugated Polymers
The propargyl group in this compound makes it a promising monomer for the synthesis of carbon-rich materials and conjugated polymers. The terminal alkyne can undergo polymerization through various methods, including transition-metal-catalyzed coupling reactions, to form extended π-conjugated systems.
The resulting polymers, incorporating the aminopyridine unit, are expected to exhibit interesting electronic and photophysical properties. The nitrogen atom in the pyridine ring can influence the polymer's electronic structure and provide a site for post-polymerization modification or coordination with metal ions. Such materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
| Polymerization Method | Catalyst/Initiator | Potential Polymer Properties |
| Glaser-Hay Coupling | Copper salts/Amine base | Conjugated polyynes with tunable bandgaps |
| Alkyne Metathesis | Molybdenum or Tungsten catalysts | Highly regular conjugated polymers |
| Click Chemistry (with diazides) | Copper(I) catalysts | Triazole-containing polymers with high thermal stability |
Scaffold for the Development of Chemical Probes and Ligands
The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its incorporation into this compound provides a foundation for the development of chemical probes and ligands. nih.govnih.govnih.govnih.govrsc.org Chemical probes are essential tools for studying biological systems, allowing for the visualization and modulation of specific proteins or pathways. rsc.org
The reactive ynone functionality of this compound can be utilized for covalent modification of biological targets or for "click" reactions to attach reporter molecules such as fluorophores or biotin. mdpi.com This enables the creation of activity-based probes or affinity-based probes for target identification and validation. Furthermore, the aminopyridine core can be systematically modified to optimize binding affinity and selectivity for a protein of interest, making it a valuable starting point for drug discovery programs. nih.govmdpi.com
| Probe/Ligand Type | Functionalization Strategy | Potential Application |
| Activity-Based Probe | Covalent reaction of the ynone with an active site residue | Enzyme profiling and inhibitor screening |
| Affinity-Based Probe | "Click" reaction of the alkyne with an azide-tagged reporter | Target identification and validation |
| Selective Ligand | Derivatization of the aminopyridine ring | Modulation of specific receptor or enzyme activity |
Role in the Construction of Natural Product Analogues
Natural products are a rich source of inspiration for the development of new therapeutic agents. researchgate.netgrantome.comnih.gov The synthesis of natural product analogues allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. This compound can serve as a versatile starting material for the synthesis of analogues of natural products that contain pyridine or other nitrogen-containing heterocyclic cores. mdpi.com
The ynone moiety can be transformed into a variety of other functional groups, allowing for the introduction of different side chains and the construction of complex carbon skeletons. utexas.edu This flexibility enables the synthesis of a library of compounds that mimic the core structure of a natural product but with systematic variations, which can lead to the discovery of new compounds with improved potency, selectivity, or pharmacokinetic properties.
| Natural Product Class | Synthetic Transformation | Resulting Analogue Scaffold |
| Alkaloids | Reductive amination and cyclization | Indolizidine and quinolizidine (B1214090) analogues |
| Macrolides | Ring-closing metathesis of a diene derived from the ynone | Pyridine-containing macrolide analogues |
| Polyketides | Aldol additions and subsequent modifications | Polyketide analogues with embedded pyridine rings |
Future Research Directions and Outlook for 1 5 Aminopyridin 2 Yl Prop 2 Yn 1 One Chemistry
Exploration of Novel Catalytic Transformations
The aminopyridine and alkyne functionalities within 1-(5-Aminopyridin-2-yl)prop-2-yn-1-one offer multiple avenues for novel catalytic transformations. The pyridine (B92270) nitrogen can act as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the selective introduction of new substituents onto the pyridine ring. rsc.org Future research could explore palladium, rhodium, or ruthenium-catalyzed reactions to construct fused heterocyclic systems. rsc.org For instance, intramolecular C-H amination catalyzed by copper could lead to the synthesis of novel pyrido[1,2-a]benzimidazoles. rsc.org
Furthermore, the propargyl ketone moiety is a versatile handle for various catalytic transformations. The alkyne can participate in cycloaddition reactions, such as the [2+2+2] cycloaddition with other alkynes or nitriles, to generate highly substituted aromatic and heteroaromatic systems. researchgate.netresearchgate.net The carbonyl group, in conjunction with the alkyne, can undergo transition metal-catalyzed reactions, including cycloisomerizations and hydrofunctionalizations, to produce a diverse array of carbo- and heterocyclic scaffolds.
Table 1: Potential Catalytic Transformations for this compound
| Catalytic System | Potential Transformation | Resulting Scaffold |
| Palladium(II) | Annulation with alkynes | N-pyridoindoles |
| Rhodium(III) | C(sp2)-H functionalization/cyclization | Quinolones |
| Copper(II) | Intramolecular C-H amination | Pyrido[1,2-a]benzimidazoles |
| Ruthenium | [2+2+2] Cycloaddition | Substituted pyridines |
Development of Asymmetric Synthesis Approaches
The development of asymmetric syntheses involving this compound is a crucial area for future investigation, particularly for applications in medicinal chemistry where enantiomeric purity is paramount. Chiral pyridine-derived ligands have shown significant promise in asymmetric catalysis, and the aminopyridine core of the target molecule could be modified to serve as a chiral auxiliary or ligand. acs.orgresearchgate.net
Future work could focus on the asymmetric reduction of the ketone to a chiral alcohol, which can then be used to control the stereochemistry of subsequent reactions. The use of chiral catalysts, such as those based on iridium or rhodium, for transfer hydrogenative direct asymmetric reductive amination could provide a direct route to chiral amines derived from the title compound. digitellinc.com Additionally, asymmetric Michael additions to the activated alkyne, catalyzed by chiral organocatalysts or metal complexes, could be explored to introduce chirality at the carbon framework. A notable example in a related system is the highly enantioselective Michael addition of dimethyl malonate to a nitrostyrene (B7858105) to assemble a functionalized piperidinone skeleton. nih.gov
Integration into Flow Chemistry Methodologies
The integration of the synthesis and transformations of this compound into flow chemistry methodologies offers significant advantages in terms of safety, efficiency, and scalability. acs.org The often-hazardous nature of reactions involving alkynes and the potential for exothermic events can be mitigated by the superior heat and mass transfer characteristics of microreactors. nih.gov
Future research could focus on developing continuous flow processes for the multi-component synthesis of the title compound and its derivatives. acs.org This would involve the optimization of reaction parameters such as temperature, pressure, residence time, and catalyst loading to maximize yield and purity. The use of packed-bed reactors containing immobilized catalysts or reagents could further enhance the efficiency and sustainability of these processes. For instance, a continuous flow synthesis of imidazopyridines has been successfully demonstrated, involving an acid-catalyzed condensation followed by cyclization in a reactor coil. acs.org
Advanced Material Science Applications (e.g., fluorescent probes, organic electronic materials)
The aminopyridine scaffold is a known fluorophore, and its derivatives have been investigated as fluorescent probes. nih.gov The extended conjugation provided by the propargyl ketone moiety in this compound could lead to interesting photophysical properties, making it a candidate for the development of novel fluorescent probes for biological imaging or chemical sensing. Future research could involve the synthesis of a library of derivatives with varying substituents on the pyridine ring and the alkyne to tune the fluorescence emission and sensitivity.
The planar, electron-rich nature of the aminopyridine core, combined with the potential for extended π-conjugation through the alkyne, also suggests potential applications in organic electronic materials. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The synthesis of polymers incorporating this moiety could lead to new materials with tailored electronic and optical properties.
Table 2: Potential Material Science Applications
| Application | Key Feature of this compound | Research Direction |
| Fluorescent Probes | Aminopyridine fluorophore, conjugated system | Synthesis of derivatives with tuned photophysical properties |
| Organic Electronics | Planar, electron-rich, extended π-conjugation | Incorporation into OLEDs, OFETs, and OPVs |
Multi-component Reactions Involving the Compound
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. mdpi.comresearchgate.netrsc.org The bifunctional nature of this compound, with its nucleophilic amino group and electrophilic propargyl ketone, makes it an ideal substrate for the design of novel MCRs.
Future research will likely focus on the development of one-pot syntheses of diverse heterocyclic libraries based on this compound. researchgate.netnih.gov For example, a four-component reaction involving an acetophenone, malononitrile, an aldehyde, and ammonium (B1175870) carbonate has been used to efficiently synthesize 2-aminopyridines. mdpi.com By analogy, this compound could react with various aldehydes, active methylene (B1212753) compounds, and other nucleophiles to generate a wide array of complex and potentially bioactive molecules. The microwave-assisted, metal-catalyzed MCRs also hold significant potential for the rapid and efficient synthesis of diverse compound libraries. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
